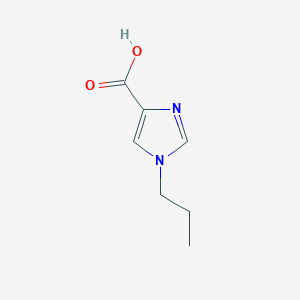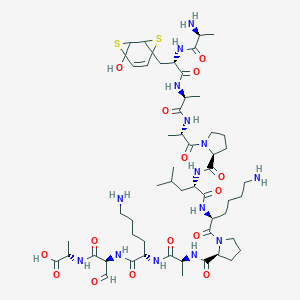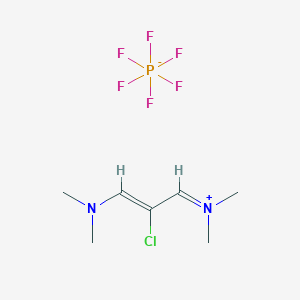
トリクロロアンミン白金酸(II)カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trichloroammineplatinate(II) is a coordination compound with the chemical formula KPt(NH3)Cl3. It is known for its distinctive yellow to orange crystalline appearance and is a degradation product of the antitumor compound cisplatin. This compound is significant in various chemical and pharmaceutical applications due to its unique properties and reactivity.
科学的研究の応用
Potassium trichloroammineplatinate(II) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for synthesizing various platinum complexes with potential anticancer activity. These complexes are studied for their ability to interact with DNA and inhibit cancer cell growth.
In biology and medicine, potassium trichloroammineplatinate(II) is investigated for its potential as an anticancer agent. It is used in the development of new platinum-based drugs that aim to improve the efficacy and reduce the side effects of existing treatments. Additionally, this compound is used in studies exploring the mechanisms of platinum drug resistance in cancer cells .
準備方法
Potassium trichloroammineplatinate(II) can be synthesized through several methods. One common synthetic route involves reacting potassium tetrachloroplatinate with ammonia in an aqueous solution. The reaction is typically carried out under controlled pH conditions to ensure the desired product is obtained. The reaction can be represented as follows:
K2PtCl4+NH3→KPt(NH3)Cl3+KCl
In industrial settings, the production of potassium trichloroammineplatinate(II) often involves the use of ammonium chloride and an alkali chloride in the presence of carbonate salts. This method helps maintain the pH below 7 during the reaction, improving the yield and purity of the product .
化学反応の分析
Potassium trichloroammineplatinate(II) undergoes various chemical reactions, including substitution and reduction reactions. In substitution reactions, the ammonia ligand can be replaced by other ligands, leading to the formation of different platinum complexes. For example, reacting potassium trichloroammineplatinate(II) with ethylenediamine can produce a new platinum complex with ethylenediamine as the ligand.
In reduction reactions, potassium trichloroammineplatinate(II) can be reduced to form lower oxidation state platinum compounds. Common reagents used in these reactions include hydrogen gas and sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
作用機序
The mechanism of action of potassium trichloroammineplatinate(II) involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The molecular targets and pathways involved in this process include the inhibition of DNA polymerase and the activation of cellular repair mechanisms .
類似化合物との比較
Potassium trichloroammineplatinate(II) is similar to other platinum-based compounds, such as potassium tetrachloroplatinate and potassium hexachloroplatinate. it is unique in its specific ligand arrangement and reactivity. Unlike potassium tetrachloroplatinate, which has four chloride ligands, potassium trichloroammineplatinate(II) has three chloride ligands and one ammonia ligand.
Similar compounds include:
- Potassium tetrachloroplatinate
- Potassium hexachloroplatinate
- Potassium tetranitroplatinate
These compounds share some chemical properties with potassium trichloroammineplatinate(II) but differ in their specific ligand arrangements and reactivity.
特性
IUPAC Name |
potassium;azane;trichloroplatinum(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.H3N.Pt/h3*1H;;1H3;/q;;;+1;;+2/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYEDQIQOTXLO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.Cl[Pt-](Cl)Cl.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H3KNPt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13820-91-2 |
Source


|
| Record name | Potassium amminetrichloroplatinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13820-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kalium-ammintrichloroplatinat(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of Potassium Trichloroamminoplatinate(II) Monohydrate?
A1: Potassium Trichloroamminoplatinate(II) Monohydrate crystallizes in the orthorhombic space group Pnam. [] The structure consists of discrete planar [PtCl3NH3]- anions and K+ cations. The platinum atom in the anion is coordinated to three chlorine atoms and one nitrogen atom from the ammonia molecule, forming a square planar geometry. The water molecule plays a crucial role in linking the anions and cations through hydrogen bonding.
Q2: How does the color of Potassium Trichloroamminoplatinate(II) Monohydrate relate to its spectroscopic properties?
A2: Potassium Trichloroamminoplatinate(II) Monohydrate exists in two forms: yellow and red. [] The difference in color is attributed to variations in crystal packing and the resulting differences in the polarization of light absorption. Polarized crystal spectroscopy studies can provide insights into the electronic structure and bonding characteristics of both the yellow and red forms. [] This information is valuable for understanding the compound's optical properties and potential applications in areas like materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2H-3-Benzazepin-2-one,3-[[(3R)-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinyl]methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-,monohydrochloride](/img/structure/B122852.png)

